N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)12-5-7-14(8-6-12)19-17(22)16(21)18-10-9-15(20)13-3-4-13/h5-8,11,13,15,20H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIIVNDKKJECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopropyl-3-hydroxypropyl moiety and the 4-isopropylphenyl moiety. These intermediates are then coupled using oxalamide formation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide has shown potential as a small molecule inhibitor targeting specific biological pathways. For example, it has been studied for its ability to inhibit RNA polymerase I transcription, which is relevant in cancer research.
Medicine: The compound's potential as an anticancer agent has been explored in preclinical studies. Its ability to interfere with RNA polymerase I makes it a candidate for developing new cancer therapies.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide exerts its effects involves the inhibition of RNA polymerase I transcription. This inhibition disrupts the transcription process, leading to the suppression of specific gene expressions. The molecular targets and pathways involved include the interaction with RNA polymerase I and the subsequent disruption of transcriptional activity.
Comparison with Similar Compounds
Key Observations :
- Chlorine (in ) and methoxy (in ) substituents alter electronic properties, impacting solubility and reactivity.
Physicochemical and Metabolic Properties
Lipophilicity and Solubility
- Chlorophenyl vs. Isopropylphenyl : The 4-chlorophenyl group in increases lipophilicity (logP ~3.5 estimated), whereas the 4-isopropylphenyl group in the target compound may have similar logP but reduced polarity due to the isopropyl branch.
- Hydroxyl Groups : The hydroxyl in the target compound and enhances water solubility via hydrogen bonding, contrasting with methoxy groups in , which are less polar.
Metabolic Pathways
Oxalamides in undergo hydrolysis and oxidative metabolism of aromatic/alkyl chains, with high-capacity pathways preventing saturation even at high doses. The target compound’s cyclopropyl group may resist oxidation, prolonging half-life compared to compounds with linear alkyl chains .
NOEL Values (From )
| Compound (Flavoring Agent) | NOEL (mg/kg/day) | Metabolic Saturation Risk |
|---|---|---|
| N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | 100 | Low (high-capacity pathways) |
| N-ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 8 | Low |
Implications for the Target Compound :
- While NOEL data for the target compound is unavailable, its structural similarity to compounds in suggests comparable low toxicity at regulated doses.
Biological Activity
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The compound is characterized by:
- Cyclopropyl Group : Known to influence pharmacological properties.
- Hydroxypropyl Chain : May enhance solubility and bioactivity.
- Isopropylphenyl Group : Impacts receptor binding and activity.
The precise mechanism of action for this compound is still under investigation. However, initial studies suggest that it may interact with specific enzymes and receptors, modulating biological pathways related to cell proliferation and apoptosis. This interaction can lead to various biological effects, including:
- Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways.
- Receptor Modulation : Influencing signal transduction pathways.
Antiproliferative Effects
Research indicates that this compound may exhibit antiproliferative effects on certain cancer cell lines. Preliminary studies have shown:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Indicating the concentration required to inhibit 50% of cell proliferation.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Significant reduction in cell viability |
| HeLa | 20 | Moderate inhibition observed |
Apoptosis Induction
The compound has also been studied for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest:
- Activation of Caspases : Leading to programmed cell death.
- Increased ROS Production : Contributing to oxidative stress in cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| CX-5461 | Hydroxypropane structure | Targets RNA polymerase I |
| N1-(4-methylphenyl)-N2-(4-isobutoxyphenyl)oxalamide | Aromatic substitutions with alkoxy groups | Different solubility characteristics |
| N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide | Phenyloxamide backbone | Potential for varied biological activity |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various human cancer cell lines, demonstrating significant antiproliferative effects, particularly against breast and cervical cancers.
Case Study 2: Mechanistic Insights
Another research article focused on the mechanism of action, revealing that the compound induces apoptosis through caspase activation and increased oxidative stress in cancer cells. This study provides a deeper understanding of how this compound could be utilized in therapeutic applications.
Q & A
Q. Table 1: Synthetic Conditions for Oxalamide Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Coupling | EDC, HOBt, DMF, RT, 24h | 45–60 | HPLC (≥95%) | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | 23–51 | TLC, NMR |
Basic Question: Which spectroscopic methods are most effective for confirming the structure of this oxalamide derivative?
Answer:
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 377.18 (calculated for C19H25N2O3) .
- Infrared Spectroscopy (IR) : Stretching bands at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) .
Advanced Question: How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
Answer:
Yield optimization hinges on solvent polarity, temperature, and catalyst selection:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency due to improved reagent solubility. achieved 60% yield in DMF vs. 40% in THF .
- Temperature Control : Reactions at 0–5°C minimize side-product formation during amide coupling .
- Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) can accelerate reaction rates by 20–30% .
Q. Strategies for Troubleshooting Low Yields :
Use inert atmospheres (N2/Ar) to prevent moisture-sensitive intermediates from degrading.
Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
Advanced Question: What strategies are recommended for resolving discrepancies in bioactivity data across different assay models?
Answer:
Contradictory bioactivity results often arise from assay variability or compound stability issues. Mitigation approaches include:
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cell-based assays (e.g., cytotoxicity in HepG2 vs. HEK293 cells) .
- Stability Testing : Monitor compound integrity in assay buffers (e.g., PBS, pH 7.4) via LC-MS to rule out degradation .
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC50/EC50 values and reduce variability .
Q. Table 2: Bioactivity Assay Parameters
| Assay Type | Target | Key Findings | Reference |
|---|---|---|---|
| Enzyme Inhibition | Soluble Epoxide Hydrolase | IC50 = 0.8 µM (vs. 2.1 µM in conflicting study) | |
| Cytotoxicity | MCF-7 Cells | EC50 = 12 µM (95% CI: 10–14 µM) |
Advanced Question: How should one design experiments to elucidate the metabolic pathways of this oxalamide derivative in in vitro models?
Answer:
Metabolic pathway analysis requires:
Radiolabeled Tracers : Synthesize 14C-labeled compound to track metabolite formation in hepatocyte incubations .
LC-MS/MS Profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using high-resolution mass spectrometers .
Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .
Q. Key Considerations :
- Use human liver microsomes (HLMs) for human-relevant metabolism data.
- Validate findings with in silico tools (e.g., Schrödinger’s ADMET Predictor) to model metabolite toxicity .
Advanced Question: What computational methods are effective for predicting the binding modes of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with targets like soluble epoxide hydrolase. validated docking poses with ΔG = -9.2 kcal/mol .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bond occupancy .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl groups) on bioactivity using MOE or RDKit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
